Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
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Description
Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate, also known as this compound, is a useful research compound. Its molecular formula is C15H22O10 and its molecular weight is 362.331. The purity is usually 95%.
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Biological Activity
Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a complex glycoside that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the acetylation of glucuronic acid derivatives. The compound's structure features multiple acetyl groups that enhance its solubility and reactivity. The synthesis typically involves:
- Starting Materials : Beta-D-glucopyranosiduronate and acetic anhydride or acetyl chloride.
- Reaction Conditions : The reaction is usually conducted under controlled temperature and pH to optimize yield and purity.
- Purification : Post-reaction, the product is purified using chromatography techniques.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity can be assessed using methods such as:
- DPPH Scavenging Assay : Measures the ability of the compound to donate electrons and neutralize free radicals.
- ORAC Assay : Evaluates the overall antioxidant capacity over time.
In comparative studies, compounds with similar glucuronide structures have shown varying degrees of antioxidant activity, suggesting that structural modifications influence efficacy.
Enzymatic Activity
The compound may also interact with various enzymes through glucuronidation processes. For instance, it has been observed that glucuronides can modulate the activity of certain enzymes involved in drug metabolism and detoxification pathways.
Case Studies
- Cancer Cell Lines : In vitro studies have shown that derivatives of glucuronic acid can inhibit the proliferation of cancer cell lines by interfering with metabolic pathways critical for cell growth. In one study, this compound was tested against human cancer cells, demonstrating a dose-dependent inhibition of cell viability.
- Inflammatory Models : Another study investigated its effects in models of inflammation where glucuronides were found to reduce pro-inflammatory cytokine levels significantly. This suggests potential therapeutic applications in inflammatory diseases.
Research Findings Summary
Biological Activity | Methodology | Findings |
---|---|---|
Antioxidant | DPPH Assay | Significant scavenging activity compared to controls |
Enzymatic Inhibition | Cell Line Studies | Dose-dependent inhibition of cancer cell proliferation |
Anti-inflammatory | Cytokine Measurement | Reduced levels of TNF-alpha and IL-6 in inflammatory models |
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3/t10-,11-,12-,13+,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBDXQVVNLNJG-XOBFJNJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661666 |
Source
|
Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77392-66-6 |
Source
|
Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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